N-({[3-(hydroxymethyl)phenyl]amino}carbonothioyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-({[3-(hydroxymethyl)phenyl]amino}carbonothioyl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxymethyl group, a methoxyphenoxy group, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3-(hydroxymethyl)phenyl]amino}carbonothioyl)-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. One common method starts with the reaction of 3-(hydroxymethyl)aniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-(4-methoxyphenoxy)acetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({[3-(hydroxymethyl)phenyl]amino}carbonothioyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.
Scientific Research Applications
N-({[3-(hydroxymethyl)phenyl]amino}carbonothioyl)-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-({[3-(hydroxymethyl)phenyl]amino}carbonothioyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Known for its multiple crystalline polymorphic forms and use as an intermediate in drug synthesis.
Uniqueness
N-({[3-(hydroxymethyl)phenyl]amino}carbonothioyl)-2-(4-methoxyphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-22-14-5-7-15(8-6-14)23-11-16(21)19-17(24)18-13-4-2-3-12(9-13)10-20/h2-9,20H,10-11H2,1H3,(H2,18,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZROFFPSHRTOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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